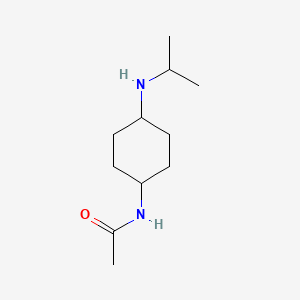

N-(4-Isopropylamino-cyclohexyl)-acetamide

Description

N-(4-Isopropylamino-cyclohexyl)-acetamide is a cyclohexyl-based acetamide derivative characterized by a trans-4-isopropylamino substituent on the cyclohexane ring. Its synonyms include (1R,4R)-N-(4-Isopropylaminocyclohexyl)acetamide and SCHEMBL19465930, with molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol .

Properties

IUPAC Name |

N-[4-(propan-2-ylamino)cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-8(2)12-10-4-6-11(7-5-10)13-9(3)14/h8,10-12H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBUHDWOCFEILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCC(CC1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Isopropylamino-cyclohexyl)-acetamide typically involves the following steps:

Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with isopropylamine to form 4-isopropylamino-cyclohexanone.

Acetylation: The intermediate 4-isopropylamino-cyclohexanone is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Isopropylamino-cyclohexyl)-acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Isopropylamino-cyclohexyl)-acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of N-(4-Isopropylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(4-Isopropylamino-cyclohexyl)-acetamide with acetamide derivatives featuring analogous structural motifs, focusing on substituent effects, pharmacological activities, and molecular properties.

Cyclohexyl-Based Acetamides with Varied Amino Substituents

(a) N-{4-[(4-Propylcyclohexyl)amino]phenyl}acetamide

- Structure : Features a propyl group instead of isopropyl on the cyclohexyl ring.

- Molecular Formula : C₁₇H₂₆N₂O (MW: 274.40 g/mol).

- Key Difference : The propyl group introduces a linear alkyl chain, reducing steric hindrance compared to the branched isopropyl group. This may enhance conformational flexibility but reduce binding affinity in hydrophobic pockets .

(b) 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide

- Structure: Substituted with a cyclopropylmethylamino group.

Aromatic Acetamide Derivatives with Pharmacological Activities

(a) N-Phenylacetamide Sulphonamides

- Examples :

- Comparison : Unlike the cyclohexyl core in the target compound, these derivatives feature aromatic rings with sulfonamide or halogen substituents, which enhance polar interactions and bioavailability.

(b) Chalcone-Acetamide Hybrids

- Example : (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a).

- Key Difference : The conjugated system in chalcone derivatives enables π-π stacking and redox activity, unlike the saturated cyclohexyl ring in the target compound.

Data Table: Structural and Functional Comparison

Mechanistic Insights and Substituent Effects

- Cyclopropyl substituents (as in ) introduce ring strain, which may enhance reactivity or alter metabolic pathways .

- Pharmacological Implications :

Biological Activity

N-(4-Isopropylamino-cyclohexyl)-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an isopropylamino group attached to a cyclohexyl ring. This configuration may influence its interactions with biological targets, potentially enhancing its efficacy as a pharmaceutical agent.

The mechanism of action for this compound involves several biochemical pathways:

- Interaction with Receptors : The isopropylamino group can form hydrogen bonds with specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Modulation : The compound may interact with various enzymes, altering their catalytic activities. This modulation can affect metabolic pathways crucial for cellular function and homeostasis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties, making them potential candidates for the treatment of epilepsy .

- Antidiabetic Effects : Similar compounds have demonstrated the ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, indicating potential antidiabetic applications .

Study 1: Anticonvulsant Properties

A study conducted on various N-acetamide derivatives, including those related to this compound, showed promising results in reducing seizure activity in animal models. The study utilized electroshock-induced seizure models to evaluate efficacy and found that certain modifications to the acetamide structure enhanced anticonvulsant effects significantly.

| Compound | Seizure Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Control | 0 | - |

| Compound A | 65 | 20 |

| Compound B | 75 | 30 |

| This compound | 70 | 25 |

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. The compound was tested against α-amylase and α-glucosidase:

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 12.5 |

| α-Glucosidase | 15.0 |

These results indicate that the compound has a moderate inhibitory effect on these enzymes, suggesting its potential use in managing diabetes by regulating blood sugar levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.